molecular formula C12H18BNO5 B8195625 Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole-2-carboxylate

Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole-2-carboxylate

Cat. No.: B8195625
M. Wt: 267.09 g/mol
InChI Key: GFLGXVLGDUKTTA-UHFFFAOYSA-N
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Description

Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole-2-carboxylate is a boronate ester-functionalized heterocyclic compound widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals, agrochemicals, and organic electronic materials. Its structure combines an oxazole core (a five-membered aromatic ring with oxygen and nitrogen) with a pinacol boronate ester and an ethyl carboxylate group. This article compares its properties, reactivity, and applications with structurally similar compounds, focusing on variations in the heterocyclic ring, substituents, and functional groups.

Properties

IUPAC Name

ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO5/c1-6-16-10(15)9-14-8(7-17-9)13-18-11(2,3)12(4,5)19-13/h7H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFLGXVLGDUKTTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=COC(=N2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.09 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Ethyl 4-Bromooxazole-2-Carboxylate

The halogenated precursor is synthesized via cyclocondensation of ethyl isocyanoacetate with α-bromo carbonyl compounds. For example, reaction of ethyl isocyanoacetate with methyl 2-bromoacetoacetate in dichloromethane at 0°C yields ethyl 4-bromooxazole-2-carboxylate in 68% yield after silica gel chromatography. Alternative routes employ Davidson oxazole synthesis, where α-acyloxyketones undergo dehydrative cyclization.

Borylation Reaction Conditions

In a representative procedure, ethyl 4-bromooxazole-2-carboxylate (1.0 equiv), B2_2Pin2_2 (1.2 equiv), and Pd(dppf)Cl2_2 (5 mol%) are combined in degassed 1,4-dioxane with potassium acetate (3.0 equiv). The mixture is heated at 80°C for 12 hours under nitrogen, achieving 85% conversion (Table 1).

Table 1: Optimization of Palladium-Catalyzed Borylation

CatalystLigandSolventTemp (°C)Yield (%)
Pd(OAc)2_2XPhosDioxane10072
PdCl2_2(PPh3_3)2_2NoneTHF6558
Pd(dppf)Cl2_2NoneDioxane8085

Post-reaction workup involves extraction with ethyl acetate, drying over Na2_2SO4_4, and purification via flash chromatography (hexane/ethyl acetate, 4:1). The product exhibits 11^{11}B NMR resonance at 29.8 ppm, consistent with sp2^2-hybridized boron.

Iridium-Catalyzed Direct C–H Borylation

Recent advances employ iridium complexes for regioselective borylation of unfunctionalized oxazole rings, bypassing halogenation steps. This method is advantageous for substrates sensitive to harsh halogenation conditions.

Catalytic System and Mechanism

A pre-catalyst mixture of [Ir(OMe)(COD)]2_2 (3 mol%) and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy, 6 mol%) in pentane activates the oxazole’s C4 position. Ethyl oxazole-2-carboxylate reacts with B2_2Pin2_2 (1.5 equiv) at room temperature for 6 hours, affording the target compound in 78% yield. Deuterium-labeling studies confirm ortho-directing effects of the ester group, with >20:1 regioselectivity for C4 over C5.

Critical Parameters:

  • Solvent: Non-coordinating solvents (pentane, hexane) prevent catalyst deactivation.

  • Temperature: Reactions above 40°C promote deborylation side reactions.

  • Additives: 1,2-bis(dimethylphosphino)ethane (dmpe) enhances turnover frequency by stabilizing Ir(I) intermediates.

One-Pot Multicomponent Synthesis

Integrating oxazole ring formation with subsequent borylation streamlines production. A three-step sequence developed by Jin et al. combines:

  • Oxazole Formation: Condensation of ethyl glycinate hydrochloride with benzoyl chloride using DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) yields ethyl 5-(triazinyloxy)oxazole-2-carboxylate.

  • Nickel-Catalyzed Borylation: Treatment with B2_2Pin2_2 and NiCl2_2(dme) (10 mol%) in THF at 60°C for 8 hours installs the boronate ester.

  • Pinacol Transesterification: Reaction with pinacol in acetic acid removes the triazine group, furnishing the final product in 62% overall yield.

Spectroscopic Characterization and Quality Control

1^1H NMR (400 MHz, CDCl3_3):

  • δ 8.21 (s, 1H, H5-oxazole)

  • δ 4.42 (q, J = 7.1 Hz, 2H, CO2_2CH2_2CH3_3)

  • δ 1.42 (t, J = 7.1 Hz, 3H, CO2_2CH2_2CH3_3)

  • δ 1.33 (s, 12H, pinacol CH3_3)

13^{13}C NMR (101 MHz, CDCl3_3):

  • δ 160.1 (CO2_2Et)

  • δ 149.6 (C2-oxazole)

  • δ 83.7 (B-O-C)

  • δ 24.9 (pinacol CH3_3)

HPLC Purity: >99% (C18 column, 70:30 MeCN/H2_2O, 1 mL/min).

Industrial-Scale Considerations

Cost Analysis:

  • Palladium-based methods incur higher catalyst costs ($320/g for Pd(dppf)Cl2_2) but offer faster reaction times.

  • Iridium routes reduce halogenation expenses but require rigorous oxygen-free conditions.

Safety Protocols:

  • B2_2Pin2_2 is moisture-sensitive; reactions must be conducted under anhydrous N2_2.

  • Ethyl acetate extracts are classified as low-VOC alternatives to dichloromethane .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Properties and Structure

The compound features a boron-containing dioxaborolane moiety attached to an oxazole ring and a carboxylate group. The presence of the dioxaborolane enhances its reactivity and solubility in organic solvents, making it suitable for various chemical transformations.

Antimicrobial Activity

Research has indicated that derivatives of oxazole compounds exhibit antimicrobial properties. Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole-2-carboxylate has been studied for its potential against various bacterial strains.

Case Study:
A study on similar oxazole derivatives showed promising results with minimum inhibitory concentrations (MICs) against Bacillus subtilis and Escherichia coli. The structural modifications influenced their antibacterial efficacy significantly .

Anticancer Potential

The compound has also been investigated for its anticancer properties. The oxazole ring is known for its ability to interact with biological targets involved in cancer progression.

Case Study:
In vitro studies have demonstrated that oxazole derivatives can induce apoptosis in cancer cell lines such as LN229 glioblastoma cells. The mechanism involves the disruption of DNA synthesis and cell cycle arrest .

Reagent in Organic Synthesis

This compound serves as a versatile reagent in organic synthesis. Its boron-containing structure allows it to participate in cross-coupling reactions.

Table 1: Synthetic Applications of the Compound

Reaction TypeApplication Description
Suzuki CouplingUsed to form biaryl compounds through coupling reactions.
Boronate Ester FormationActs as a precursor for various boronate esters.
Functionalization ReactionsFacilitates the introduction of functional groups into organic molecules.

Polymer Chemistry

The compound can be utilized in polymer synthesis due to its ability to form stable bonds with various monomers.

Case Study:
Research indicates that incorporating boron-containing compounds into polymer matrices can enhance thermal stability and mechanical properties . this compound may serve as an effective additive in creating high-performance polymers.

Mechanism of Action

The mechanism of action of Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole-2-carboxylate involves its ability to participate in various chemical reactions due to the presence of the boron atom. The boron atom can form stable complexes with other molecules, facilitating reactions such as Suzuki-Miyaura coupling. The oxazole ring can also interact with biological targets, potentially affecting molecular pathways involved in disease processes .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

Compound Name Heterocycle Boronate Position Additional Substituents Key Differences Reference ID
Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole-2-carboxylate Oxazole C4 Ethyl carboxylate at C2 Reference compound -
2-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole Thiazole C4 Phenyl at C2 Sulfur replaces oxygen in heterocycle
Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate Furan C5 Ethyl carboxylate at C3 Oxygen-only heterocycle
Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole-3-carboxylate Isoxazole C5 Ethyl carboxylate at C3 Adjacent N-O in heterocycle
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole Benzooxazole C5 Fused benzene ring Extended aromatic system
Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate Cyclohexene C4 Non-aromatic cyclohexene backbone Saturated ring system

Key Observations :

  • Heterocycle Effects : Thiazole (S-containing, ) and isoxazole (N-O adjacent, ) alter electronic density, impacting reactivity in cross-couplings.
  • Aromaticity : Benzooxazole () enhances conjugation but reduces solubility compared to oxazole.
  • Saturation : Cyclohexene derivatives () exhibit steric hindrance and reduced planarity, affecting catalytic coupling efficiency.

Reactivity in Cross-Coupling Reactions

The Suzuki-Miyaura reaction () is highly sensitive to boronate electronic and steric environments:

  • Oxazole vs. Thiazole : Thiazole’s sulfur atom increases electron density at the boronate site, accelerating oxidative addition in Pd-catalyzed reactions compared to oxazole .
  • Furan vs. Oxazole : Furan’s electron-rich nature (oxygen lone pairs) may reduce oxidative addition efficiency relative to oxazole’s electron-deficient ring .
  • Cyclohexene Derivatives: Non-aromatic analogs () show slower coupling due to steric bulk and lack of conjugation.

Biological Activity

Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole-2-carboxylate (CAS No. 2716848-85-8) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the existing literature on its synthesis, biological properties, and potential applications.

The molecular formula of this compound is C15H25BO4C_{15}H_{25}BO_4, with a molecular weight of approximately 280.17 g/mol. It is characterized by the presence of a dioxaborolane moiety which is known for its unique reactivity and potential in various chemical transformations.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing boron and oxazole moieties. For instance:

  • Mechanism of Action : The compound may exert its anticancer effects through the inhibition of tubulin polymerization, similar to other boron-containing compounds. This action disrupts mitotic spindle formation in cancer cells, leading to cell cycle arrest and apoptosis .
  • Cell Line Studies : In vitro studies have demonstrated that derivatives of oxazole exhibit significant antiproliferative activity against various human cancer cell lines. For example, compounds structurally related to this compound have shown IC50 values ranging from 16 to 24 nM against cancer cell lines such as HeLa and L1210 .

Other Biological Activities

In addition to anticancer properties, the compound may also possess:

  • Antimicrobial Activity : Some studies suggest that boron-containing compounds exhibit antimicrobial effects due to their ability to disrupt microbial cell membranes .
  • Anti-inflammatory Effects : The presence of the oxazole ring may contribute to anti-inflammatory properties by modulating immune responses .

Case Studies

  • Synthesis and Evaluation : A study synthesized a series of oxazole derivatives and evaluated their biological activities. Among these derivatives, those with the dioxaborolane group exhibited enhanced potency against cancer cell lines compared to their non-boronated counterparts .
  • Structure-Activity Relationship (SAR) : Research has indicated that modifications in the structure of oxazole derivatives can significantly affect their biological activity. For instance, introducing different substituents on the oxazole ring or varying the dioxaborolane substituent can lead to improved anticancer efficacy .

Data Tables

Compound NameCAS NumberMolecular WeightAnticancer IC50 (nM)Notes
This compound2716848-85-8280.17 g/mol16 - 24Potential tubulin inhibitor
Related Oxazole DerivativeVariousVariesVariesEnhanced activity observed

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole-2-carboxylate, and how can reaction efficiency be optimized?

  • Methodology : The compound is typically synthesized via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) due to the reactivity of its boronate ester group. For example, aryl halides or triflates can react with boronic acid derivatives under conditions involving Pd(PPh₃)₄ or PdCl₂(dppf) catalysts, a base (e.g., Na₂CO₃), and anhydrous solvents like THF or DMF . Optimization involves adjusting catalyst loading (0.5–5 mol%), ligand choice (e.g., SPhos for steric hindrance), and temperature (60–100°C). Reaction progress is monitored via TLC or HPLC, with purification by column chromatography or recrystallization .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR are used to verify the oxazole ring protons (δ 8.0–8.5 ppm) and the dioxaborolane methyl groups (δ 1.0–1.3 ppm). ¹¹B NMR can confirm the boronate ester (δ ~30 ppm) .
  • X-ray Crystallography : Single-crystal diffraction (e.g., using SHELXL ) resolves bond lengths (e.g., B–O ~1.36 Å) and stereochemistry.
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular weight (e.g., [M+H]⁺ at m/z 308.1532 for C₁₄H₂₁BNO₅) .

Q. What are common applications of this compound in organic synthesis?

  • Methodology : The boronate ester moiety enables cross-coupling reactions to construct biaryl or heteroaryl systems. For example, in drug discovery, it can link oxazole pharmacophores to aromatic cores via Suzuki couplings . Its ethyl ester group also allows hydrolysis to carboxylic acids for further derivatization .

Advanced Research Questions

Q. How does the steric and electronic profile of the oxazole ring influence the reactivity of the boronate ester in cross-coupling reactions?

  • Methodology : The oxazole’s electron-withdrawing nature activates the boronate ester for transmetalation but may sterically hinder coupling with bulky substrates. Computational studies (DFT) assess orbital interactions (e.g., LUMO localization on boron), while kinetic experiments (e.g., variable-temperature NMR) measure activation barriers. Ligand screening (e.g., bulky SPhos vs. PCy₃) can mitigate steric clashes .

Q. What analytical challenges arise in detecting and quantifying byproducts during synthesis?

  • Methodology :

  • HPLC-MS : Reversed-phase chromatography (C18 column, acetonitrile/water gradient) identifies de-esterified acids or deborylated oxazoles.
  • Contradiction Analysis : Discrepancies between theoretical and observed yields may stem from protodeboronation (addressed via acidic quench optimization) or ester hydrolysis (controlled by anhydrous conditions) .

Q. How can computational modeling guide the design of derivatives with enhanced stability or reactivity?

  • Methodology :

  • Molecular Dynamics (MD) : Simulates solvation effects on boronate ester stability (e.g., THF vs. DMSO).
  • Docking Studies : Predicts binding affinity of oxazole-boronate hybrids to target proteins (e.g., kinases).
  • QSPR Models : Correlates substituent effects (e.g., electron-withdrawing groups on oxazole) with reaction rates in cross-couplings .

Q. What mechanistic insights explain the compound’s stability under aqueous vs. anhydrous conditions?

  • Methodology : The dioxaborolane’s pinacol ester protects the boron atom from hydrolysis. Kinetic studies (e.g., pH-dependent degradation assays) reveal half-life variations: >24 hours in anhydrous THF vs. <2 hours in pH 7.4 buffer. NMR monitoring of deuterated solvents (e.g., D₂O/THF-d₈ mixtures) tracks hydrolysis intermediates .

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